1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative known for its diverse biological activities and potential applications in various fields. This compound features a benzodiazole ring fused with a methoxyphenyl group and a carboxylic acid group, contributing to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as benzimidazoles have been found to have a broad range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some benzimidazoles have been found to inhibit the growth of bacteria and other microbes by blocking the active surface atoms, leading to a decrease in the surface concentration of hydrogen ions .
Biochemical Pathways
Benzimidazoles, a similar class of compounds, have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Similar compounds such as benzimidazoles have been found to have good bioavailability .
Result of Action
Similar compounds such as benzimidazoles have been found to have diverse biological activities, indicating that they can have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid typically involves the formation of the benzodiazole ring through a condensation reaction of appropriate precursors. The methoxyphenyl group and carboxylic acid are introduced through subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazole derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Scientific Research Applications
1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
- 1-(2-methoxybenzyl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-methylindole-3-acetic acid
- 5-methoxy-2-methylindole-3-acetic acid
Comparison: 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid stands out due to its unique combination of a benzodiazole ring, methoxyphenyl group, and carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer enhanced biological activity and versatility in chemical synthesis .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-12(15)9-18-10-17-13-8-11(16(19)20)6-7-14(13)18/h2-8,10H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCHPYIMIIMELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.